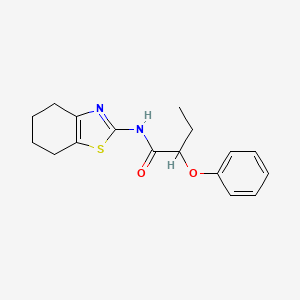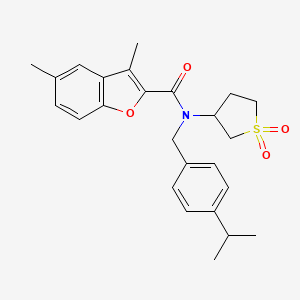![molecular formula C22H24N2O5 B4088608 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4088608.png)
2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid
Overview
Description
2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid, also known as MCC-555, is a synthetic compound that has been widely studied for its potential use in treating various diseases.
Scientific Research Applications
2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been studied for its potential use in treating various diseases, including cancer, inflammatory diseases, and cardiovascular diseases. In cancer research, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the growth of breast cancer cells and induce apoptosis in leukemia cells. Inflammatory diseases, such as rheumatoid arthritis, have also been studied with 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid, as it has been shown to reduce inflammation and joint damage. In cardiovascular disease research, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been shown to reduce the size of atherosclerotic lesions in animal models.
Mechanism of Action
The mechanism of action of 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid involves the inhibition of enzymes involved in various cellular processes. Specifically, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones that regulate insulin secretion. 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid also inhibits the enzyme matrix metalloproteinase (MMP), which is involved in the breakdown of extracellular matrix proteins. This inhibition leads to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid are related to its mechanism of action. By inhibiting DPP-IV, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid increases the levels of incretin hormones, which regulate insulin secretion and glucose metabolism. This leads to improved glycemic control in diabetic patients. By inhibiting MMP, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid reduces inflammation and tissue damage, which can be beneficial in various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid in lab experiments include its ability to inhibit specific enzymes involved in various cellular processes. This allows researchers to study the effects of inhibiting these enzymes on disease processes. However, the limitations of using 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For research on 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid include further studies on its safety and efficacy in humans, as well as studies on its potential use in combination with other drugs to treat various diseases. Additionally, studies on the molecular mechanisms of 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid's actions could lead to the development of more targeted therapies for various diseases.
properties
IUPAC Name |
2-[[4-[(3-methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-29-17-6-4-5-14(13-17)20(25)23-15-9-11-16(12-10-15)24-21(26)18-7-2-3-8-19(18)22(27)28/h4-6,9-13,18-19H,2-3,7-8H2,1H3,(H,23,25)(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGGQNRUIHCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4088533.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088543.png)
![10-({[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4088547.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4088557.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4088578.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4088581.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4088583.png)
![ethyl 1-{N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4088589.png)
![5-(3-methoxyphenyl)-7-(3-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088597.png)
![2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4088603.png)
![6,7-dichloro-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxylic acid](/img/structure/B4088605.png)


![N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088630.png)